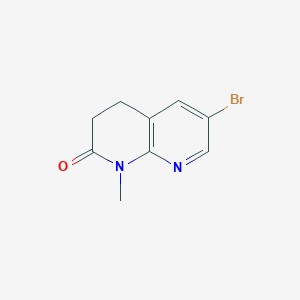

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

6-bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8(13)3-2-6-4-7(10)5-11-9(6)12/h4-5H,2-3H2,1H3 |

InChI Key |

QRPJXGMXJQJGRE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CCC2=C1N=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Aminonicotinaldehyde

A key early step is the selective bromination at the 6-position of 2-aminonicotinaldehyde to introduce the bromine substituent essential for further transformations:

- Procedure: Treatment of 2-aminonicotinaldehyde with bromine in glacial acetic acid at room temperature for 24 hours.

- Outcome: Formation of 6-bromo-2-aminonicotinaldehyde with high regioselectivity.

- Reference: This method was employed in the synthesis of 6-bromo-1,8-naphthyridin-2(1H)-one derivatives used as cannabinoid receptor ligands.

Cyclization with Diethyl Malonate

Following bromination, the aldehyde is cyclized with diethyl malonate to construct the naphthyridinone ring system:

- Procedure: Refluxing the 6-bromo-2-aminonicotinaldehyde with diethyl malonate in ethanol in the presence of piperidine base for 24 hours.

- Product: Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate.

- Significance: This step forms the core heterocyclic framework necessary for further functionalization.

Amide Formation via Reaction with Amines

The ester intermediate undergoes amidation through reaction with amines under sealed tube conditions:

N-Alkylation to Introduce the 1-Methyl Group

The methylation at the nitrogen (N-1 position) is achieved by alkylation reactions:

- Procedure: Reaction of the carboxamide intermediate with alkyl halides such as p-fluorobenzyl chloride or 4-(2-chloroethyl)morpholine in anhydrous dimethylformamide (DMF) with cesium carbonate as a base.

- Conditions: Room temperature or mild heating under inert atmosphere.

- Outcome: Formation of N-alkylated 1,8-naphthyridin-2-one derivatives, including the 1-methyl substituted compound.

- Reference: This alkylation is a key step in accessing the target compound and analogues.

Suzuki Cross-Coupling for Further Functionalization

To diversify the 6-bromo position, Suzuki-Miyaura cross-coupling reactions are employed:

- Procedure: Reaction of 6-bromo derivatives with boronic acids in dioxane solvent, using Pd(PPh3)4 as catalyst and aqueous sodium carbonate as base.

- Conditions: Microwave irradiation to accelerate the reaction.

- Outcome: Substituted 6-position derivatives, allowing structural variation.

- Note: This method is useful for generating libraries of compounds for biological screening.

Alternative Preparation Routes via Quinolinone Precursors

A related synthetic approach involves starting from 6-bromo-3,4-dihydroquinolin-2(1H)-one:

- N-Alkylation with Sodium Hydride: Treatment of 6-bromo-3,4-dihydroquinolin-2(1H)-one with sodium hydride in anhydrous DMF, followed by reaction with tert-butyl 2-bromoacetate, yields tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate with 72% yield.

- Lithiation and Carboxylation: Using n-butyllithium at -78 °C in tetrahydrofuran (THF), followed by quenching with ammonium chloride and acidification, produces 2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid.

- Significance: These methods provide alternative access to key intermediates for further derivatization.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Discoveries and Insights

- The bromination step is highly selective for the 6-position, which is critical for subsequent functionalization.

- The use of sealed tube conditions at elevated temperature for amidation improves reaction efficiency and yield.

- N-Alkylation with cesium carbonate base in anhydrous DMF is effective for introducing methyl and other alkyl groups at the nitrogen.

- Microwave-assisted Suzuki coupling expedites the formation of diverse 6-substituted derivatives, enhancing the scope of compound libraries.

- Alternative synthetic routes via quinolinone intermediates provide versatile access to the core structure, enabling modifications at different stages.

- These synthetic methods have been successfully applied in the development of cannabinoid receptor ligands, demonstrating the biological relevance of the compound class.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Exploration as a lead compound for drug development.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares 6-bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one with its structural analogs:

Key Observations :

- Bromine Substitution : The bromine atom enhances electrophilic reactivity and steric bulk, improving binding to biological targets like kinases or DNA (e.g., in cisplatin sensitizers ).

- Fluorine vs. Bromine : Fluorine’s electronegativity and smaller size may alter pharmacokinetics (e.g., metabolic stability) but reduce steric interference in target binding .

Biological Activity

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is an organic compound belonging to the naphthyridine family. It features a unique bicyclic structure that includes nitrogen atoms, which contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H9BrN2O

- Molecular Weight : 241.08 g/mol

- Melting Point : 265°C - 267°C

- Appearance : Off-white to yellow solid

The presence of the bromine atom at the 6-position and a methyl group at the 1-position enhances the compound's reactivity and biological activity compared to its analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination : Introduction of bromine into a precursor molecule.

- Cyclization : Formation of the naphthyridine ring system.

- Methylation : Addition of a methyl group to the nitrogen atom .

Research indicates that this compound interacts with various molecular targets, including cannabinoid receptors. Its binding affinity to these receptors suggests potential therapeutic benefits in managing conditions related to pain and inflammation .

Antiproliferative Properties

In studies investigating its antiproliferative effects, this compound has shown promise as a selective ligand for cannabinoid receptor CB2. It exhibited significant inhibition of cell proliferation in cancer cell lines, indicating its potential as an anti-cancer agent .

In Vitro Studies

A series of in vitro assays demonstrated that derivatives of this compound can inhibit specific protein kinases involved in cancer progression. The results suggest that these compounds might serve as effective inhibitors in targeted cancer therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 0.92 | Contains a pyrrole ring instead of naphthyridine |

| 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 0.83 | Different substitution pattern on the pyrrole ring |

| N-(5-Bromopyridin-2-yl)acetamide | 0.77 | Contains an acetamide functional group |

These comparisons highlight the unique structural characteristics and potential applications of this compound in drug design and development.

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound:

- Anti-Cancer Activity : A study demonstrated that derivatives based on this scaffold showed significant cytotoxicity against various cancer cell lines while exhibiting low toxicity toward normal cells.

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.